molecular formula C7H7N5O B13545123 N-methyl-7H-purine-6-carboxamide CAS No. 78564-54-2

N-methyl-7H-purine-6-carboxamide

Cat. No.: B13545123
CAS No.: 78564-54-2
M. Wt: 177.16 g/mol
InChI Key: YMXDJOFKHVZJCO-UHFFFAOYSA-N
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Description

N-methyl-7H-purine-6-carboxamide is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7H-purine-6-carboxamide typically involves the methylation of 7H-purine-6-carboxamide. One common method includes the reaction of 7H-purine-6-carboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents on the purine ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used in studies related to nucleic acid analogs. It serves as a model compound for understanding the behavior of purine derivatives in biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its structural similarity to nucleotides makes it a candidate for designing antiviral or anticancer agents.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-methyl-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or enzyme activity. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7H-purine-6-carboxamide: The non-methylated parent compound.

    N-methyl-adenine: Another methylated purine derivative.

    N-methyl-guanine: A methylated derivative of guanine.

Uniqueness

N-methyl-7H-purine-6-carboxamide is unique due to its specific methylation pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

Properties

CAS No.

78564-54-2

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N-methyl-7H-purine-6-carboxamide

InChI

InChI=1S/C7H7N5O/c1-8-7(13)5-4-6(11-2-9-4)12-3-10-5/h2-3H,1H3,(H,8,13)(H,9,10,11,12)

InChI Key

YMXDJOFKHVZJCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C(=NC=N1)N=CN2

Origin of Product

United States

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